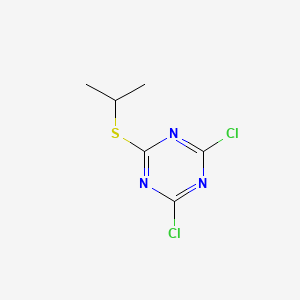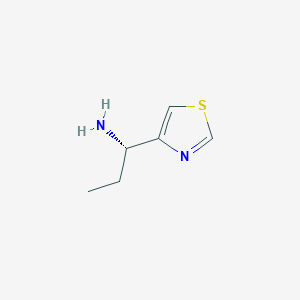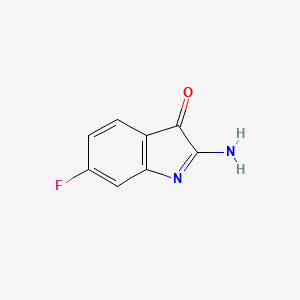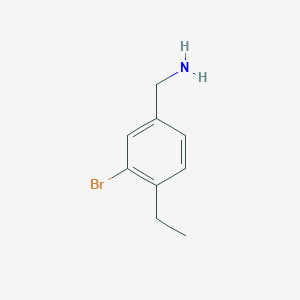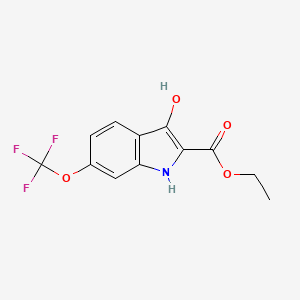
Ethyl3-hydroxy-6-(trifluoromethoxy)-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl3-hydroxy-6-(trifluoromethoxy)-1H-indole-2-carboxylate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of Ethyl3-hydroxy-6-(trifluoromethoxy)-1H-indole-2-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and specific catalysts to achieve the desired product with high yield and purity .
Análisis De Reacciones Químicas
Ethyl3-hydroxy-6-(trifluoromethoxy)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
Ethyl3-hydroxy-6-(trifluoromethoxy)-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mecanismo De Acción
The mechanism of action of Ethyl3-hydroxy-6-(trifluoromethoxy)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways .
Comparación Con Compuestos Similares
Ethyl3-hydroxy-6-(trifluoromethoxy)-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid: This compound shares the trifluoromethoxy group but has a quinoline core instead of an indole core.
2-ethyl-3-hydroxy-6-methylpyridinium nitroxysuccinate: This compound has a similar hydroxyl group but differs in its overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H10F3NO4 |
|---|---|
Peso molecular |
289.21 g/mol |
Nombre IUPAC |
ethyl 3-hydroxy-6-(trifluoromethoxy)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H10F3NO4/c1-2-19-11(18)9-10(17)7-4-3-6(5-8(7)16-9)20-12(13,14)15/h3-5,16-17H,2H2,1H3 |
Clave InChI |
GZTLINARAYERJH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)OC(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide](/img/structure/B13116837.png)
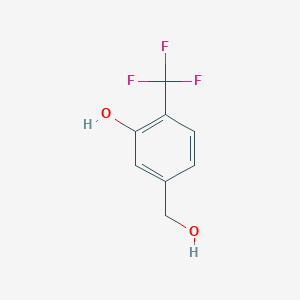
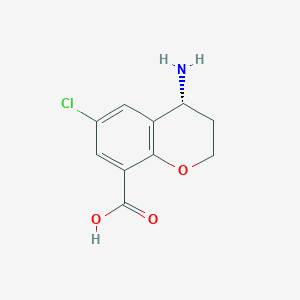
![N-[2-(Diethylamino)ethyl]-2-methyl-4,6-pyrimidinediamine](/img/structure/B13116850.png)
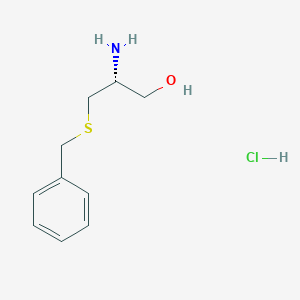

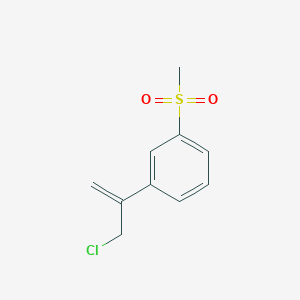

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-oxoacetaldehyde) hydrate](/img/structure/B13116884.png)
